molecular formula C34H34F2N4O6 B7856092 Foretinib CAS No. 937176-80-2

Foretinib

Katalognummer B7856092
CAS-Nummer: 937176-80-2
Molekulargewicht: 632.7 g/mol
InChI-Schlüssel: CXQHYVUVSFXTMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Foretinib is an experimental drug candidate for the treatment of cancer . It was discovered by Exelixis and is under development by GlaxoSmithKline . Foretinib is an inhibitor of the kinase enzymes c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) .


Molecular Structure Analysis

Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression, and spread of cancer . Its chemical formula is C34H34F2N4O6 .


Chemical Reactions Analysis

Foretinib undergoes phase I metabolic pathways which include oxidation, deuorination, reduction, and hydroxylation . Additionally, four potential reactive metabolites, two aldehydes, and two iminium ions, were found .


Physical And Chemical Properties Analysis

Foretinib is a small molecule with a molar mass of 632.665 g·mol −1 . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

  • Treatment of Papillary Renal Cell Carcinoma (PRCC)

    Foretinib has shown efficacy in patients with advanced PRCC. It is particularly effective in patients with germline MET mutations. The primary pathways targeted are MET, VEGF, RON, AXL, and TIE-2 receptors (Choueiri et al., 2013).

  • Phase I Clinical Trial in Metastatic or Unresectable Solid Tumors

    A study involving escalating doses of oral foretinib showed potential in treating metastatic or unresectable solid tumors. The trial aimed to identify a maximum tolerated dose and determine the safety profile of foretinib (Eder et al., 2010).

  • In Vitro Metabolic Pathways Analysis

    Research into the metabolic pathways of foretinib revealed important insights into its oxidation, defluorination, reduction, and hydroxylation processes, contributing to the understanding of its bioactivation pathways (Kadi et al., 2017).

  • First-Line Therapy in Advanced Hepatocellular Carcinoma

    A study on foretinib as a first-line therapy in advanced hepatocellular carcinoma patients highlighted its promising antitumor activity and tolerability. The study also identified IL6 and IL8 as potential biomarkers for response prediction (Yau et al., 2016).

  • Assessment in Squamous Cell Carcinoma of the Head and Neck

    A phase II trial of foretinib in patients with recurrent or metastatic squamous cell carcinoma of the head and neck showed stable disease as the best outcome, with manageable side effects (Seiwert et al., 2012).

  • Impact on Pancreatic Cancer Growth

    Foretinib has been found to suppress tumor growth in pancreatic cancer by inhibiting angiogenesis and lymphangiogenesis, affecting key signaling receptors like VEGFR-2/3 and TIE-2 (Chen et al., 2015).

  • Effects on Ovarian Cancer

    The drug was found to be effective in blocking ovarian cancer growth and metastasis, acting through c-Met and VEGFR-2 inhibition, among other pathways (Zillhardt et al., 2011).

  • Pharmacokinetic Analysis

    Studies have also focused on the pharmacokinetics of foretinib, including its absorption, distribution, metabolism, and excretion in the human body (Attwa et al., 2018).

Wirkmechanismus

Foretinib inhibits the activation of MET, RON, ERK, and AKT, decreased proliferation, and increased apoptosis . It is an inhibitor of the kinase enzymes c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Safety and Hazards

The primary objectives of clinical trials involving Foretinib are to identify a maximum tolerated dose and determine the safety profile of Foretinib . Dose-limiting toxicities included grade 3 elevations in aspartate aminotransferase and lipase .

Zukünftige Richtungen

Foretinib has shown potential in treating patients with AML with FLT3-ITD mutations, especially for those carrying secondary mutations after treatment failure with other FLT3 inhibitors . Another study suggests that Foretinib has the potential to be considered as a therapeutic agent in GBM treatment .

Eigenschaften

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918193
Record name Foretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Foretinib

CAS RN

849217-64-7, 937176-80-2
Record name Foretinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849217-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Foretinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Foretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foretinib
Reactant of Route 2
Reactant of Route 2
Foretinib
Reactant of Route 3
Reactant of Route 3
Foretinib
Reactant of Route 4
Reactant of Route 4
Foretinib
Reactant of Route 5
Reactant of Route 5
Foretinib
Reactant of Route 6
Reactant of Route 6
Foretinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.